![molecular formula C9H5ClFNO2S2 B6611338 2-(4-fluorophenyl)-1,3-thiazole-5-sulfonyl chloride CAS No. 2763750-46-3](/img/structure/B6611338.png)
2-(4-fluorophenyl)-1,3-thiazole-5-sulfonyl chloride
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Overview
Description
2-(4-Fluorophenyl)-1,3-thiazole-5-sulfonyl chloride, also known as Sulfo-SF, is a versatile and unique reagent used in a variety of organic syntheses. It is a type of organosulfur compound that is used in a range of applications, from pharmaceuticals to agricultural products. Sulfo-SF has been used in a variety of laboratory and industrial settings, and is an important component of many synthetic pathways.
Scientific Research Applications
2-(4-fluorophenyl)-1,3-thiazole-5-sulfonyl chloride is widely used in scientific research, particularly in the fields of medicinal chemistry and drug discovery. It is often used to synthesize various compounds, such as peptides, amides, and heterocycles. It has also been used in the synthesis of various antibiotics, such as penicillins and cephalosporins. Additionally, 2-(4-fluorophenyl)-1,3-thiazole-5-sulfonyl chloride has been used in the synthesis of various polymers and other materials.
Mechanism of Action
2-(4-fluorophenyl)-1,3-thiazole-5-sulfonyl chloride acts as a nucleophile, reacting with electrophiles to form a new covalent bond. This reaction is known as a nucleophilic substitution reaction and is the basis for many organic syntheses. In addition, 2-(4-fluorophenyl)-1,3-thiazole-5-sulfonyl chloride can act as an oxidizing agent, allowing it to be used in the synthesis of various organic compounds.
Biochemical and Physiological Effects
2-(4-fluorophenyl)-1,3-thiazole-5-sulfonyl chloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. In addition, 2-(4-fluorophenyl)-1,3-thiazole-5-sulfonyl chloride has been shown to have an antimicrobial effect, as it has been found to inhibit the growth of various bacteria, fungi, and viruses.
Advantages and Limitations for Lab Experiments
The use of 2-(4-fluorophenyl)-1,3-thiazole-5-sulfonyl chloride in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and the reaction conditions can be easily adjusted to achieve the desired result. Additionally, 2-(4-fluorophenyl)-1,3-thiazole-5-sulfonyl chloride is relatively stable and can be stored for extended periods of time. However, it is important to note that 2-(4-fluorophenyl)-1,3-thiazole-5-sulfonyl chloride is a hazardous compound and should be handled with caution.
Future Directions
The use of 2-(4-fluorophenyl)-1,3-thiazole-5-sulfonyl chloride in research and development is expected to continue to grow in the future. One potential future direction is the use of 2-(4-fluorophenyl)-1,3-thiazole-5-sulfonyl chloride in the synthesis of new antibiotics and other drugs. Additionally, 2-(4-fluorophenyl)-1,3-thiazole-5-sulfonyl chloride could be used in the development of new polymers and materials. Finally, 2-(4-fluorophenyl)-1,3-thiazole-5-sulfonyl chloride could be used to develop new catalysts and other compounds that could be used in a variety of applications.
Synthesis Methods
2-(4-fluorophenyl)-1,3-thiazole-5-sulfonyl chloride is synthesized via a two-step process, beginning with the reaction of 4-fluorophenol with thiocyanic acid. The resulting product is then reacted with sulfur trioxide, resulting in the formation of 2-(4-fluorophenyl)-1,3-thiazole-5-sulfonyl chloride. This method is relatively straightforward and is often used in the production of a variety of compounds.
properties
IUPAC Name |
2-(4-fluorophenyl)-1,3-thiazole-5-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO2S2/c10-16(13,14)8-5-12-9(15-8)6-1-3-7(11)4-2-6/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNMQISIGQDHEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)S(=O)(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO2S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-1,3-thiazole-5-sulfonyl chloride |
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